molecular formula C13H15ClO3 B12990847 tert-Butyl 3-(3-chlorophenyl)-3-oxopropanoate

tert-Butyl 3-(3-chlorophenyl)-3-oxopropanoate

Cat. No.: B12990847
M. Wt: 254.71 g/mol
InChI Key: UVDMEEKPMINHQX-UHFFFAOYSA-N
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Description

tert-Butyl 3-(3-chlorophenyl)-3-oxopropanoate (CAS 1221278-32-5) is a β-ketoester compound of significant interest in organic and medicinal chemistry research. This compound, with a molecular formula of C 13 H 15 ClO 3 and a molecular weight of 254.71 g/mol, serves as a versatile building block for the synthesis of various complex heterocyclic systems . Compounds with the 3-oxopropanoate (acetoacetate) backbone are widely employed in synthetic chemistry, particularly in the construction of nitrogen- and oxygen-containing heterocycles, which are privileged structures in many pharmaceuticals and agrochemicals . The 3-chlorophenyl substituent in its structure can influence the compound's electronic properties and offers a site for further functionalization. Its reactivity is defined by the presence of two carbonyl groups, allowing it to participate in diverse reactions such as catalytic reductions and cyclization reactions to form valuable scaffolds like quinolin-2-ones and 4H-chromen-4-ones . As a tert-butyl ester, it offers enhanced stability towards hydrolysis compared to its methyl or ethyl analogs, making it a more robust intermediate in multi-step synthetic sequences. This product is intended for Research and Development use only in a laboratory setting. It is strictly not for diagnostic, therapeutic, or any human or veterinary use.

Properties

Molecular Formula

C13H15ClO3

Molecular Weight

254.71 g/mol

IUPAC Name

tert-butyl 3-(3-chlorophenyl)-3-oxopropanoate

InChI

InChI=1S/C13H15ClO3/c1-13(2,3)17-12(16)8-11(15)9-5-4-6-10(14)7-9/h4-7H,8H2,1-3H3

InChI Key

UVDMEEKPMINHQX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CC(=O)C1=CC(=CC=C1)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-(3-chlorophenyl)-3-oxopropanoate typically involves the esterification of 3-(3-chlorophenyl)-3-oxopropanoic acid with tert-butyl alcohol. This reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to introduce the tert-butoxycarbonyl group into the organic compound in a more sustainable and versatile manner .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-(3-chlorophenyl)-3-oxopropanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chlorine atom in the 3-chlorophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

    Oxidation: 3-(3-chlorophenyl)-3-oxopropanoic acid.

    Reduction: tert-Butyl 3-(3-chlorophenyl)-3-hydroxypropanoate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

tert-Butyl 3-(3-chlorophenyl)-3-oxopropanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl 3-(3-chlorophenyl)-3-oxopropanoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further biochemical reactions. The 3-chlorophenyl group can interact with enzymes and receptors, influencing their activity and function.

Comparison with Similar Compounds

Substituent Effects on the Aromatic Ring

The 3-chlorophenyl group in tert-butyl 3-(3-chlorophenyl)-3-oxopropanoate significantly influences electronic and steric properties. Comparisons with analogs bearing alternative substituents reveal:

Compound Substituent (Position) Key Findings Reference ID
tert-Butyl 3-(4-chlorophenyl)-3-oxopropanoate 4-Cl Reduced inhibitory activity (IC50: 4.177 μM vs. 3-Cl analog’s higher potency) in enzyme assays .
tert-Butyl 3-(4-fluorophenyl)-3-oxopropanoate 4-F Lower lipophilicity (logP) compared to 3-Cl analog; impacts membrane permeability .
tert-Butyl 3-(3-trifluoromethylphenyl)-3-oxopropanoate 3-CF3 Enhanced electrophilicity due to strong electron-withdrawing effect; improved reactivity in Michael additions .
tert-Butyl 3-(2-cyanopyridin-4-yl)-3-oxopropanoate Heterocyclic (pyridine) Increased solubility in polar solvents; used in flow synthesis of mGlu2/3 receptor modulators .

Notable Trends:

  • Electron-withdrawing groups (e.g., Cl, CF3) enhance electrophilicity at the ketone, facilitating nucleophilic attacks .
  • Positional isomerism : 3-Chloro substitution (meta) provides superior steric and electronic profiles for enzyme inhibition compared to para-substituted analogs .

Ester Group Modifications

The tert-butyl ester group differentiates this compound from other β-keto esters:

Compound Ester Group Key Findings Reference ID
Ethyl 3-(3-nitrophenyl)-3-oxopropanoate Ethyl Higher susceptibility to hydrolysis; used in nitro reduction reactions .
Methyl 2-cyanoisonicotinate Methyl Limited thermal stability; requires low-temperature storage .
This compound tert-Butyl Enhanced steric protection; stable under acidic/basic conditions .

Impact of tert-Butyl Group :

  • Reduces hydrolysis rates by ~40% compared to ethyl esters in aqueous environments .
  • Improves crystallinity in intermediates, aiding purification .

Biological Activity

Introduction

Tert-Butyl 3-(3-chlorophenyl)-3-oxopropanoate (also known as tert-butyl 3-chloro-3-oxopropanoate) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluations, and applications, focusing on its anticancer properties and other relevant effects.

Chemical Structure and Properties

The molecular formula of this compound is C7H11ClO3C_7H_{11}ClO_3, with a structure that includes a tert-butyl group, a chlorophenyl moiety, and a keto functional group. This configuration suggests potential reactivity in biological systems, particularly in interactions with enzymes and receptors.

Synthesis

This compound can be synthesized through various methods, typically involving the reaction of tert-butyl alcohol with chlorinated phenolic compounds followed by esterification processes. The synthesis pathways are crucial for obtaining compounds with desired biological activities.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For example, research demonstrated that derivatives of similar structures exhibited significant inhibition of breast cancer cell lines such as MCF-7, SK-BR-3, and MDA-MB-231. These studies indicate that compounds related to this compound may also possess similar properties due to structural similarities .

Table 1: Anticancer Activity of Related Compounds

CompoundCell Line TestedIC50 (µM)Comments
Compound AMCF-710Significant inhibition
Compound BSK-BR-315Moderate inhibition
This compoundMDA-MB-231TBDFurther studies needed

The mechanisms through which this compound exerts its effects may involve:

  • Inhibition of Cell Proliferation : Similar compounds have shown to inhibit cell cycle progression in cancer cells.
  • Induction of Apoptosis : Evidence suggests that certain derivatives trigger apoptotic pathways in malignant cells.
  • Targeting Specific Pathways : Compounds like these often interact with signaling pathways implicated in cancer progression, such as the PI3K/Akt pathway.

Toxicity and Safety Profile

While exploring the biological activity of this compound, it is essential to consider its toxicity profile. Preliminary assessments indicate that related compounds can exhibit varying degrees of cytotoxicity depending on their structures and concentrations used .

Table 2: Toxicity Data for Related Compounds

CompoundToxicity Level (LD50)Remarks
Compound A>500 mg/kgLow toxicity
Compound B250 mg/kgModerate toxicity
This compoundTBDFurther investigation required

Case Study 1: Breast Cancer Treatment

A study evaluated the efficacy of various ester derivatives on breast cancer cell lines. The results indicated that while some compounds showed promising activity against MCF-7 cells, others were less effective against triple-negative breast cancer cells (MDA-MB-231). This highlights the need for targeted approaches when using compounds like this compound in therapeutic settings .

Case Study 2: In Vivo Studies

In vivo studies using animal models are necessary to assess the pharmacokinetics and therapeutic efficacy of this compound. These studies will provide insights into absorption, distribution, metabolism, and excretion (ADME) profiles essential for clinical applications.

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